4-(2-Fluorophenyl)sulfanylbutane-1-thiol
Description
4-(2-Fluorophenyl)sulfanylbutane-1-thiol is a sulfur-containing organic compound characterized by a 2-fluorophenyl group linked via a sulfanyl (thioether) bridge to a butane chain terminating in a thiol (-SH) group.
Properties
IUPAC Name |
4-(2-fluorophenyl)sulfanylbutane-1-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FS2/c11-9-5-1-2-6-10(9)13-8-4-3-7-12/h1-2,5-6,12H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFYHGIDZBGLFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)SCCCCS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
4-(4-Chlorophenyl)sulfanylbutan-1-ol (CAS 15446-08-9)
- Structural Differences :
- Halogen : Chlorine (Cl) at the para position vs. fluorine (F) at the ortho position in the target compound.
- Terminal Group : Alcohol (-OH) vs. thiol (-SH).
- The alcohol group is less acidic (pKa ~16–19) than the thiol (pKa ~10–12), impacting solubility and oxidation susceptibility.
- Source : Structural data from ECHEMI (2022) .
Lufenuron Analogs (e.g., N-{{{2,5-dichloro-4-(1,1,2,3,3-hexafluoro-propoxyl)-phenyl} amino}-2,6-difluorobenzamide)
- Structural Differences :
- Complex sulfonamide backbone vs. the simpler thioether-thiol structure of the target compound.
- Additional trifluoromethyl and hexafluoropropoxyl groups enhance lipophilicity.
- Functional Implications :
- Fluorine-rich substituents improve metabolic stability and binding affinity in agrochemical or pharmaceutical contexts.
- Source : Stability and concentration data from 2008 study .
Stability and Degradation Profiles
Oxazolidinone Derivatives (Compounds 1a and 1b)
- Structural Features: Fluorophenyl groups integrated into oxazolidinone cores with tert-butyl carbamates.
- Stability Observations :
- Degradation in simulated gastric fluid due to hydrolytic cleavage of carbamate groups, highlighting sensitivity to acidic environments.
- Contrasts with the target compound’s thiol group, which may oxidize to disulfides but lacks labile carbamate bonds.
- Source : 2011 stability study .
Pharmacologically Active Thiazole/Pyrimidine Derivatives (e.g., Compounds 14a–14j)**
- Structural Features :
- Fluorophenyl sulfonamide groups coupled with thiazole or pyrimidine heterocycles.
- Variable alkyl/aryl substituents (e.g., ethyl, isopropyl, cyclopropyl) on thiazole rings.
- Functional Implications :
- Heterocycles enhance binding to BRAF/HDAC targets but increase molecular weight and complexity.
- Thiol-free structures (e.g., sulfonamides) reduce oxidative instability compared to the target compound.
- Source : 2022 synthesis and characterization data .
Comparative Data Table
Key Findings and Implications
Functional Group Stability : Thiols offer reactivity but require stabilization strategies (e.g., antioxidants) to prevent oxidation, unlike sulfonamides or alcohols .
Structural Complexity : Heterocyclic systems (e.g., thiazoles) improve pharmacological activity but complicate synthesis and pharmacokinetics .
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